molecular formula C11H12FNO3 B2655905 Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 828298-11-9

Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester

Cat. No.: B2655905
CAS No.: 828298-11-9
M. Wt: 225.219
InChI Key: PWHJVPKGORFFBX-UHFFFAOYSA-N
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Description

“Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester” is a chemical compound that is used for research purposes . It is manufactured by MATRIX SCIENTIFIC and is stored at room temperature . The CAS RN® number for this compound is 828298-11-9 .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Monofluorinated Small Molecules Analysis : The study by Burns and Hagaman (1993) discusses the structural analysis of monofluorinated molecules, including compounds structurally related to "Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester". These analyses contribute to a deeper understanding of the molecular geometry, hydrogen bonding, and intermolecular interactions in crystals, which are crucial for designing new materials and pharmaceuticals Burns & Hagaman, 1993.

  • Synthesis of New Chemical Entities : Piekarska-Bartoszewicz and Tcmeriusz (1993) explored the synthesis of new ureido sugars using amino acid methyl, ethyl, or benzyl esters. This research underscores the versatility of esters similar to "this compound" in creating novel compounds with potential biological applications Piekarska-Bartoszewicz & Tcmeriusz, 1993.

Potential Biological Applications

  • Chiral Derivatizing Agent : Hamman et al. (1987) synthesized 2-Fluoro-2-phenyl acetic acid as a chiral derivatizing agent, showcasing the utility of fluorinated acetic acid derivatives in analytical chemistry, particularly for enantiomeric distinction and determination of enantiomeric excess in secondary alcohols via NMR spectroscopy. This highlights the potential of "this compound" in facilitating chiral analysis Hamman et al., 1987.

  • Three-Component Chemical Synthesis : Sakhno et al. (2021) reported on the synthesis of isoxazolylpyrrolones by a three-component reaction involving α-ketoglutaric acid or its diethyl ester. This study exemplifies the broad applicability of acetic acid esters in multicomponent synthesis processes, leading to compounds with potential pharmacological properties Sakhno et al., 2021.

Properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-16-11(15)10(14)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHJVPKGORFFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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